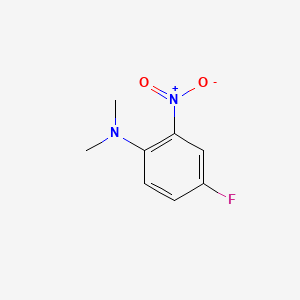

4-fluoro-N,N-dimethyl-2-nitroaniline

Übersicht

Beschreibung

N,N-Dimethyl 4-fluoro-2-nitroaniline

Biologische Aktivität

4-Fluoro-N,N-dimethyl-2-nitroaniline (FDNA) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article delves into the biological activity of FDNA, exploring its mechanisms of action, biochemical pathways, and potential applications in research and industry.

Chemical Structure and Properties

FDNA has the chemical formula and features a nitro group () and a fluorine atom () attached to a dimethylamino group (). The positioning of these groups critically influences its reactivity and biological interactions. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, while the fluorine atom alters the electronic properties of the molecule, enhancing its binding affinity to biological targets .

Target Interactions

FDNA interacts with various biological macromolecules, including proteins and nucleic acids. Its mechanism of action primarily involves:

- Enzymatic Interactions : The compound can bind to enzymes, potentially inhibiting their activity. For instance, it may interact with cytochrome P450 enzymes involved in drug metabolism.

- Reactive Species Formation : Upon reduction, FDNA can generate reactive oxygen species (ROS), which can lead to oxidative stress and DNA damage in cells.

Biochemical Pathways Affected

FDNA influences several biochemical pathways:

- Oxidative Stress Pathways : Exposure to FDNA has been shown to activate pathways associated with oxidative stress, such as the NF-κB signaling pathway, which is crucial for regulating immune responses and inflammation.

- Cellular Signaling : The compound may modulate various signaling cascades that affect cell proliferation, apoptosis, and inflammation.

Antimicrobial Properties

Research indicates that FDNA exhibits antimicrobial activity against several bacterial strains. Its structure allows it to penetrate bacterial membranes effectively, disrupting cellular processes. Studies have shown that compounds structurally related to FDNA possess significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

FDNA has demonstrated cytotoxic effects in various cell lines. The mechanism involves inducing apoptosis through oxidative stress pathways. In vitro studies have reported that exposure to FDNA results in increased levels of ROS and subsequent cellular damage.

Research Applications

FDNA's unique properties make it a valuable compound for various research applications:

- Pharmaceutical Development : It serves as an intermediate in synthesizing pharmaceutical agents, particularly those targeting specific enzymes or receptors.

- Biochemical Assays : FDNA is utilized in enzyme interaction studies, helping elucidate mechanisms underlying drug metabolism and toxicity.

- Material Science : Its chemical properties are exploited in developing materials with specific electronic characteristics due to the presence of the fluoro and nitro groups.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds to FDNA, highlighting their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-N,N-dimethyl-2-nitroaniline | Chlorine instead of fluorine | Different electronic effects due to chlorine |

| 2-Fluoro-N,N-dimethyl-4-nitroaniline | Fluorine at a different position | Variation in reactivity and biological activity |

| N,N-Dimethyl-4-nitroaniline | No halogen substituent | Lacks additional electronic effects from halogens |

| 4-Bromo-N,N-dimethyl-2-nitroaniline | Bromine instead of fluorine | Greater steric hindrance compared to fluorine |

Analyse Chemischer Reaktionen

Nitro Group Reduction

The nitro group (-NO₂) undergoes selective reduction to an amine (-NH₂) under catalytic hydrogenation or chemical reduction conditions.

*Side reaction: Competitive dehalogenation observed at higher temperatures (>50°C).

†Theoretical yield based on analogous nitroarene reductions.

‡Inferred from structurally similar nitroaniline reductions in .

Fluorine Substitution Reactions

The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the nitro and dimethylamino groups.

| Nucleophile | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Dimethylamine | Ethanol | 20°C, 5 hrs | N,N-dimethyl-4-nitroaniline derivative | 94% | |

| Methoxide | Toluene | 0–20°C | 2-methoxy-4-fluoro-5-nitroaniline | 87.38% |

Key Mechanistic Notes :

-

Reactions proceed via a Meisenheimer intermediate stabilized by the nitro group’s meta-directing effect.

-

Steric hindrance from N,N-dimethyl groups slows ortho-substitution.

Electrophilic Aromatic Substitution

The dimethylamino group activates the ring toward electrophiles, primarily at the para position relative to the nitro group.

‡Adapted from acetylation protocols for analogous anilines in .

Side Reactions and Competing Pathways

-

Nitro Group Displacement : Under strong basic conditions (e.g., KOtBu), fluoride elimination may occur, forming quinoidal intermediates .

-

Oxidative Degradation : Prolonged exposure to HNO₃ or H₂O₂ oxidizes the dimethylamino group to N-oxide derivatives (theoretical prediction based on).

Purification and Stability

Eigenschaften

IUPAC Name |

4-fluoro-N,N-dimethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-10(2)7-4-3-6(9)5-8(7)11(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCUVPLVTHHXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586068 | |

| Record name | 4-Fluoro-N,N-dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69261-01-4 | |

| Record name | 4-Fluoro-N,N-dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.